molecular formula C22H25N3 B2950335 [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine CAS No. 1852449-15-0

[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine

Cat. No.: B2950335
CAS No.: 1852449-15-0
M. Wt: 331.463
InChI Key: LVKVHXMSSJBEGU-UHFFFAOYSA-N
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Description

[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine is a tertiary amine featuring a central ethylenediamine backbone substituted with two benzyl groups and a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₉H₂₃N₃ (molecular weight: 293.41 g/mol), as indicated in .

Properties

IUPAC Name

N',N'-dibenzyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKVHXMSSJBEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCNCC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine typically involves the reaction of dibenzylamine with a pyridine derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine Dibenzyl, pyridin-2-ylmethyl C₁₉H₂₃N₃ 293.41 Ligand synthesis, drug intermediates
2-(2-Pyridinyl)-N-(2-pyridinylmethyl)ethanamine () Two pyridin-2-yl groups C₁₃H₁₄N₄ 226.28 Chelating agent, catalysis
2-(2-Pyridyloxy)ethyl(dimethyl)amine () Pyridyloxy, dimethylamino C₉H₁₄N₂O 166.22 Surfactants, ion-pairing agents
2-(5-Bromopyrimidin-2-yl)ethylamine () Bromopyrimidinyl, methylamino C₇H₁₀BrN₃ 216.08 Antiviral research
N-[2-(Dimethylamino)ethyl]pyridin-2-amine () Dimethylaminoethyl, pyridin-2-yl C₉H₁₅N₃ 165.24 CNS-targeting drug intermediates
1-(2-Chlorophenyl)ethylamine () 2-Chlorophenyl, pyridin-2-ylmethyl C₁₄H₁₅ClN₂ 246.74 Antihistamine analogs
Key Observations :
  • Aromaticity vs. Aliphatic Chains : The dibenzyl group in the target compound enhances hydrophobicity compared to pyridyloxy () or bromopyrimidinyl () analogs.
  • Steric Effects: The bulkier dibenzyl substituents may hinder coordination with metal ions compared to smaller analogs like N-[2-(dimethylamino)ethyl]pyridin-2-amine ().

ADMET and Toxicity Profiles

  • Limited data exist for the target compound, but pyridinylmethylamines generally exhibit moderate bioavailability. For example, betahistine dihydrochloride () is well-tolerated in humans .

Biological Activity

[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dibenzylamino group and a pyridin-2-ylmethyl moiety, which contribute to its biological properties. Its chemical structure can be represented as follows:

C19H22N2\text{C}_{19}\text{H}_{22}\text{N}_2

The biological activity of [2-(dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine primarily involves its interaction with various neurotransmitter receptors. Notably, it has shown affinity for the serotonin receptors (5-HT), which play a crucial role in mood regulation and anxiety.

Key Mechanisms:

  • Agonist Activity : The compound acts as an agonist at certain 5-HT receptors, potentially influencing serotonin signaling pathways.
  • Receptor Binding : Studies indicate that it can bind to both central and peripheral receptors, modulating their activity and contributing to its pharmacological effects .

Biological Activity Overview

Research has demonstrated diverse biological activities associated with this compound, including:

  • Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models due to its action on serotonin pathways.
  • Anxiolytic Properties : Its agonistic action on 5-HT receptors may also confer anxiolytic properties, making it a candidate for further exploration in anxiety disorders .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of [2-(dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine.

Case Study 1: Serotonin Receptor Agonism

A study demonstrated that derivatives of pyridin-2-yl-methylamines exhibited significant agonist activity at 5-HT receptors in vivo. The results indicated that these compounds could induce behavioral changes consistent with increased serotonergic activity, such as lip retraction in rats, a marker for central 5-HT receptor activation .

Case Study 2: Comparative Analysis with Known Agonists

In comparative studies, [2-(dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine was found to have a higher binding affinity for 5-HT receptors than established agonists like Buspirone. This suggests a potential for greater efficacy in therapeutic applications targeting mood disorders .

Data Tables

Biological Activity Effect Mechanism
AntidepressantPositive5-HT receptor agonism
AnxiolyticPositiveModulation of serotonin signaling
NeuroprotectivePotentialInteraction with neurotrophic factors

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